molecular formula C13H16N2O3 B12741547 3-(4-Aminophenyl)-3-ethyl-5-hydroxypiperidine-2,6-dione CAS No. 92137-86-5

3-(4-Aminophenyl)-3-ethyl-5-hydroxypiperidine-2,6-dione

Cat. No.: B12741547
CAS No.: 92137-86-5
M. Wt: 248.28 g/mol
InChI Key: OXCMQJUMVSXLIZ-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)-3-ethyl-5-hydroxypiperidine-2,6-dione is a complex organic compound with a unique structure that includes an aminophenyl group, an ethyl group, and a hydroxypiperidine-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminophenyl)-3-ethyl-5-hydroxypiperidine-2,6-dione typically involves multiple stepsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminophenyl)-3-ethyl-5-hydroxypiperidine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of the reactions .

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the conditions employed. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .

Scientific Research Applications

3-(4-Aminophenyl)-3-ethyl-5-hydroxypiperidine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)-3-ethyl-5-hydroxypiperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Aminophenyl)-2-propenoic acid
  • 1,2,4-Triazole-containing scaffolds
  • Indole derivatives

Uniqueness

Compared to similar compounds, 3-(4-Aminophenyl)-3-ethyl-5-hydroxypiperidine-2,6-dione stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

92137-86-5

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

3-(4-aminophenyl)-3-ethyl-5-hydroxypiperidine-2,6-dione

InChI

InChI=1S/C13H16N2O3/c1-2-13(8-3-5-9(14)6-4-8)7-10(16)11(17)15-12(13)18/h3-6,10,16H,2,7,14H2,1H3,(H,15,17,18)

InChI Key

OXCMQJUMVSXLIZ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(C(=O)NC1=O)O)C2=CC=C(C=C2)N

Origin of Product

United States

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